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molecular formula C12H13NO4 B8448066 8-Carboxy-1,2,3,4-tetrahydroquinolin-6-ylacetic acid

8-Carboxy-1,2,3,4-tetrahydroquinolin-6-ylacetic acid

Cat. No. B8448066
M. Wt: 235.24 g/mol
InChI Key: LFKCPBBIYSYKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05120743

Procedure details

To a solution of ethyl 5,6-dihydro-1,2-dioxo-4H-pyrrolo[3,2,1-ij]quinolin-8-ylacetate (21.5 g) and sodium hydroxide (18.5 g) in water (1 litter) was added 35% hydrogen peroxide solution (10 ml) and stirred for 3 hours at room temperature. The mixture was acidified at pH 2 with concentrated hydrochloric acid, resulting precipitate was collected by filtration, washed with water and dried to yield 17.6 g (95.1%) of the title compound. The compound was recrystallized from ethanol to give pale yellow needles, mp 210°-211° C.
Name
ethyl 5,6-dihydro-1,2-dioxo-4H-pyrrolo[3,2,1-ij]quinolin-8-ylacetate
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.1%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:12]2=[C:13]3[C:8](=[CH:9][C:10]([CH2:14][C:15]([O:17]CC)=[O:16])=[CH:11]2)[CH2:7][CH2:6][CH2:5][N:4]3C1=O.[OH-:21].[Na+].OO.Cl>O>[C:2]([C:12]1[CH:11]=[C:10]([CH2:14][C:15]([OH:17])=[O:16])[CH:9]=[C:8]2[C:13]=1[NH:4][CH2:5][CH2:6][CH2:7]2)([OH:1])=[O:21] |f:1.2|

Inputs

Step One
Name
ethyl 5,6-dihydro-1,2-dioxo-4H-pyrrolo[3,2,1-ij]quinolin-8-ylacetate
Quantity
21.5 g
Type
reactant
Smiles
O=C1C(N2CCCC3=CC(=CC1=C23)CC(=O)OCC)=O
Name
Quantity
18.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting precipitate
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=C2CCCNC12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 95.1%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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